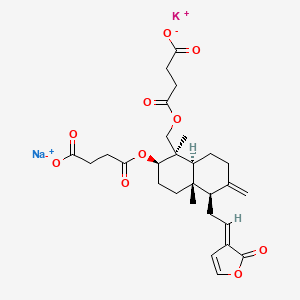

Potassium sodium 14-deoxy-11,12-dehydroandrographolide succinate

Description

Potassium Sodium Dehydroandrographolide Succinate (PSDS) is a semi-synthetic derivative of andrographolide, a bioactive labdane diterpenoid isolated from Andrographis paniculata (Burm. f.) Nees. PSDS is synthesized by introducing hydrophilic succinic acid groups and potassium/sodium salts to andrographolide, significantly enhancing its water solubility and bioavailability compared to the parent compound . Clinically, PSDS is administered intravenously and is widely used in China to treat viral infections, including pediatric pneumonia, acute upper respiratory infections (AURI), and epidemic parotitis, owing to its potent antiviral, anti-inflammatory, and immunomodulatory properties . Its mechanism of action involves inhibiting viral replication and modulating pro-inflammatory cytokines like TNF-α and IL-6 .

Properties

CAS No. |

863319-40-8 |

|---|---|

Molecular Formula |

C28H34KNaO10 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

potassium;sodium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate |

InChI |

InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/q;2*+1/p-2/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |

InChI Key |

KYEPHZAHIRDQSR-SXASYTFBSA-L |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium sodium dehydroandrographolide succinate involves several steps:

Esterification Reaction: Andrographolide is mixed with succinic anhydride in a molar ratio of 1:6 using pyridine as the reaction solvent. The reaction is carried out at 80°C under nitrogen protection for 10 hours.

Salt Forming Reaction: The dehydroandrographolide succinate half ester is dissolved in an organic solvent-water mixed solution system. Sodium carbonate and potassium carbonate are added to form the salt.

Industrial Production Methods: The industrial production of potassium sodium dehydroandrographolide succinate follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Step 1: Esterification of Andrographolide

Andrographolide reacts with succinic anhydride in non-pyridine solvents (e.g., ethyl acetate, butanone, or acetonitrile) under reflux conditions. Catalysts such as sodium sulfite or N,N-dimethylaminopyridine accelerate the reaction:

Key parameters :

-

Molar ratio of andrographolide to succinic anhydride: 1:6

-

Reaction time: 4–10 hours

Step 2: Salt Formation

The half ester reacts with sodium and potassium carbonates in methanol or ethanol to form the final potassium sodium salt:

Purification : Repeated washing with water removes unreacted reagents, yielding >98% purity .

Table 1: Optimization of Esterification Conditions

| Parameter | Condition Range | Optimal Value |

|---|---|---|

| Solvent | THF, Ethyl Acetate, Butanone | Butanone |

| Catalyst | Sodium Sulfite, DMAP | DMAP (1:5 w/w) |

| Temperature | 50–80°C | 80°C |

| Reaction Time | 4–10 hours | 6 hours |

Byproducts :

Stability and Degradation Reactions

The compound exhibits instability in aqueous solutions, leading to hydrolysis and oxidation under ambient conditions :

Degradation Pathways :

-

Hydrolysis : Predominantly at the ester linkage in acidic or alkaline media.

-

Oxidation : Formation of hydroxylated derivatives in the presence of atmospheric oxygen .

Table 2: Stability Profile in Solution

| Condition | Half-Life (h) | Major Degradation Product |

|---|---|---|

| pH 3.0 (25°C) | 48 | Succinic Acid |

| pH 7.4 (37°C) | 12 | Oxidized Derivative |

| Light Exposure (300 lux) | 24 | Photo-oxidation Products |

Functional Group Reactivity

The compound’s reactivity is driven by:

-

Ester Groups : Susceptible to nucleophilic attack (hydrolysis).

-

α,β-Unsaturated Lactone : Participates in Michael addition and Diels-Alder reactions.

-

Hydroxyl Groups : Etherification or glycosylation under alkaline conditions .

Industrial-Scale Production

Table 3: Industrial Synthesis Parameters

| Step | Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | 5–10 | 85–90 | 95 |

| Salt Formation | 5–10 | 92–95 | 98 |

| Crystallization | 5–10 | 80–85 | 99.5 |

Challenges :

Analytical Characterization

Scientific Research Applications

Chemical Applications

PDS serves as a valuable starting material for synthesizing various pharmaceutical derivatives. Its unique chemical structure allows for modifications that can enhance its bioactivity or target specific biological pathways.

Biological Applications

PDS exhibits significant biological activities, making it a subject of extensive research in pharmacology and therapeutics.

Antiviral Activity

PDS has demonstrated robust antiviral properties, particularly against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). In vitro studies have shown that:

- PDS inhibits PRRSV replication in Marc-145 cells and primary porcine alveolar macrophages.

- Effective concentrations (EC50) range from 57.1 to 85.4 μmol/L , with selectivity indexes between 344 and 515 , indicating its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties:

- It reduces capillary permeability and inflammatory exudation, which are critical in managing conditions like pneumonia and bronchitis.

- Clinical applications include treatment for viral pneumonia, influenza-induced respiratory infections, and dysentery .

Medical Applications

PDS is currently being explored for various therapeutic uses:

- Infectious Diseases : It is used in treating viral infections and has shown efficacy against respiratory viruses.

- Chronic Conditions : Research indicates potential benefits in managing chronic inflammatory diseases due to its immunomodulatory effects .

Clinical Case Studies

Several clinical studies have highlighted PDS's effectiveness:

- A systematic review indicated that potassium dehydroandrographolide succinate injections were effective in treating child epidemic parotitis, showcasing its therapeutic potential in pediatric care .

- Research on PDS's application in treating respiratory infections emphasizes its role in reducing symptoms and accelerating recovery times .

Industrial Applications

In the pharmaceutical industry, PDS is utilized for developing formulations that leverage its anti-inflammatory and anti-infective properties. Its incorporation into drug formulations aims to enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of potassium sodium dehydroandrographolide succinate involves several molecular targets and pathways:

Suppression of NF-κB Activation: The compound inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Enhanced Oxidative Stress: It increases oxidative stress in infected cells, leading to the suppression of viral replication.

Direct Interaction with Viral Particles: The compound can directly interact with viral particles, preventing their replication and spread.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

PSDS belongs to a class of andrographolide derivatives modified for improved solubility. Key analogs include:

- PSDS vs. DAS : PSDS’s dual potassium/sodium salt formulation enhances solubility and stability compared to DAS, which lacks ionic modifications. PSDS also shows slower plasma clearance (8.07 mL/min at 320 mg vs. 13.27 mL/min for DAS at 80 mg), reducing dosing frequency .

- PSDS vs. Andrographolide Sodium Bisulfite : The bisulfite derivative has weaker anti-inflammatory activity and shorter half-life, limiting its clinical utility .

Clinical Efficacy

- PSDS in Pediatric AURI : In a randomized trial (n=206), PSDS reduced fever duration (1.13 ± 0.53 days vs. 2.11 ± 0.56 days for ribavirin) and improved overall efficacy (84.47% vs. 68.93%) .

- DAS in Adults : DAS demonstrated dose-dependent antiviral effects in viral pneumonia but required multiple small doses due to rapid clearance (90% excreted within 4 hours) .

- Andrographolide Derivatives in COVID-19 : PSDS was included in integrative therapies for COVID-19, showing adjunctive benefits in reducing inflammation .

Stability and Compatibility

- PSDS : Degrades via hydrolysis and oxidation, requiring storage at cool, dry conditions. Citrate buffers (pH 6.5) enhance solution stability .

- Drug Compatibility : PSDS remains stable for 3 hours when mixed with cefotaxime sodium in 0.9% NaCl, but prolonged mixing leads to cefotaxime degradation .

- DAS : Less stable than PSDS; RP-HPLC methods are critical for quantifying impurities like hydrolyzed and oxidized byproducts .

Biological Activity

Potassium sodium dehydroandrographolide succinate (PDS) is a derivative of andrographolide, a compound extracted from the herb Andrographis paniculata, known for its extensive therapeutic properties. PDS has gained attention for its biological activities, particularly in antiviral, anti-inflammatory, and anticancer applications. This article reviews the biological activity of PDS, supported by case studies and research findings.

Antiviral Activity

PDS has demonstrated significant antiviral properties, particularly against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). In vitro studies have shown that PDS effectively inhibits PRRSV replication in Marc-145 cells and primary porcine alveolar macrophages. The effective concentration (EC50) values for PDS against various PRRSV strains ranged from 57.1 to 85.4 μmol/L , with selectivity indexes between 344 and 515 , indicating its potential as a therapeutic agent against viral infections .

Anti-Inflammatory Effects

The anti-inflammatory properties of PDS are attributed to its ability to suppress nuclear factor kappa B (NF-κB) activation, which plays a crucial role in inflammatory responses. Research indicates that PDS can significantly reduce oxidative stress induced by viral infections, further supporting its use in treating inflammation-related diseases .

Anticancer Potential

PDS exhibits promising anticancer activity across various cancer cell lines. A systematic review highlighted its effectiveness against multiple types of cancer, including:

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Ovarian Teratocarcinoma | PA-1 | 3.7 | Induction of apoptosis |

| Lung Cancer | A549 | 31 | Suppression of autophagy and enhanced apoptosis |

| Colon Cancer | HT-29 | 12 | Induction of programmed cell death |

| Prostate Cancer | PC-3 | 8 | Activation of caspases |

These findings suggest that PDS induces cell cycle arrest and apoptosis through various signaling pathways, making it a candidate for further clinical evaluation in cancer therapy .

Safety and Adverse Effects

Despite its therapeutic potential, the safety profile of PDS must be considered. A systematic review analyzed adverse drug reactions (ADRs) associated with andrographolide derivatives, including PDS. The overall ADR incidence was reported at approximately 3.69% , with gastrointestinal disorders being the most common side effects. Serious reactions such as anaphylaxis were also documented, underscoring the need for cautious administration .

Case Studies and Clinical Applications

Several clinical studies have investigated the efficacy of PDS in treating respiratory infections and other inflammatory conditions. For instance, a meta-analysis involving over 9,490 participants indicated that injections of andrographolide derivatives like PDS were effective in reducing symptoms of respiratory tract infections with manageable side effects .

Q & A

Q. What analytical methods are validated for quantifying potassium sodium dehydroandrographolide succinate in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with methanol-water (70:30) mobile phase and UV detection at 250 nm is widely used. The method demonstrates linearity (r=0.9999) across 25–400 μg/mL, recovery rates of 100.6%, and precision (RSD <2.06%). This protocol is critical for quality control in injections and raw materials .

Q. How is the chemical structure of potassium sodium dehydroandrographolide succinate characterized?

The compound is a labdane diterpenoid derivative with two succinate ester groups bound to a dehydroandrographolide backbone. Structural confirmation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS), with molecular formula C28H36KNaO10 (MW: 594.67) and CAS No. 863319-40-8 .

Q. What are the primary stability challenges for potassium sodium dehydroandrographolide succinate in aqueous solutions?

Degradation occurs via hydrolysis of ester bonds under acidic or alkaline conditions. Stability studies in 0.9% sodium chloride injections show no significant changes in content, pH, or appearance within 8 hours at 20°C, validated by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between animal models and humans?

Interspecies variability in cytochrome P450 metabolism and renal clearance necessitates species-specific pharmacokinetic models. For example, rodent studies may overestimate hepatic extraction ratios compared to humans due to differences in plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens .

Q. What experimental design optimizes formulation stability for rectal in situ gels containing potassium sodium dehydroandrographolide succinate?

Orthogonal testing (e.g., L9(3^4) design) identifies critical factors: poloxamer 407 (18%) and 188 (6%) ratios, benzyl alcohol (0.5%) as a preservative, and HP-β-CD (6%) for solubilization. Stability is validated via accelerated aging (40°C/75% RH) with a shelf life of 1.57 years .

Q. How to address conflicting results in immunostimulatory versus anti-inflammatory mechanisms?

Dose-dependent duality is observed: low doses (≤10 μM) enhance IL-2 and IFN-γ via NF-κB activation, while high doses (>50 μM) suppress TNF-α and COX-2 through JAK/STAT inhibition. Use flow cytometry and multiplex cytokine assays to stratify dose-response relationships .

Q. What statistical methods are appropriate for analyzing adverse reaction (ADR) data in pediatric populations?

Bayesian hierarchical modeling accounts for underreporting biases in ADR datasets. Meta-analyses of 582 cases show pediatric patients (58% of ADRs) exhibit higher hypersensitivity rates (OR=3.2, 95% CI: 1.8–5.6) compared to adults. Prioritize stratified randomization in clinical trials .

Q. How to validate impurity profiling in potassium sodium dehydroandrographolide succinate batches?

LC-MS/MS identifies major impurities: andrograpanin (unreacted precursor) and hydrolyzed succinate esters. Set acceptance criteria using ICH Q3A guidelines, with total impurities ≤0.5% and individual unknowns ≤0.1% .

Methodological Guidelines

- For HPLC Analysis : Use μBondapak C18 columns (25 cm × 4.6 mm, 10 μm) with isocratic elution. Validate system suitability with resolution ≥2.0 between analyte and andrograpanin peaks .

- Stability Testing : Conduct forced degradation studies under thermal (40°C), photolytic (1.2 million lux-hours), and hydrolytic (pH 3–9) conditions. Monitor degradation kinetics using Arrhenius plots .

- Bioactivity Assays : Employ LPS-induced RAW 264.7 macrophages for anti-inflammatory activity (IC50 via MTT assay) and H1N1-infected A549 cells for antiviral efficacy (plaque reduction neutralization test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.